molecular formula C18H17ClN3O6P B11401621 Dimethyl (5-{[(2-chlorophenyl)methyl]amino}-2-(3-nitrophenyl)-1,3-oxazol-4-YL)phosphonate

Dimethyl (5-{[(2-chlorophenyl)methyl]amino}-2-(3-nitrophenyl)-1,3-oxazol-4-YL)phosphonate

Cat. No.: B11401621
M. Wt: 437.8 g/mol
InChI Key: IOQKGPFNLGTMKN-UHFFFAOYSA-N
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Description

Dimethyl (5-{[(2-chlorophenyl)methyl]amino}-2-(3-nitrophenyl)-1,3-oxazol-4-YL)phosphonate is a complex organic compound with a fascinating structure. Let’s break it down:

    Dimethyl: Refers to the two methyl groups attached to the phosphorus atom.

    (5-{[(2-chlorophenyl)methyl]amino}-2-(3-nitrophenyl)-1,3-oxazol-4-YL): This part of the name describes the substituents on the oxazole ring. It includes a chlorophenylmethyl group, an amino group, and a nitrophenyl group.

    Phosphonate: Indicates the presence of a phosphorus atom bonded to oxygen atoms.

Preparation Methods

The synthetic routes for Dimethyl (5-{[(2-chlorophenyl)methyl]amino}-2-(3-nitrophenyl)-1,3-oxazol-4-YL)phosphonate involve phosphonate chemistry. While I don’t have specific details on industrial production methods, researchers typically prepare it through phosphonate coupling reactions. These reactions often utilize boron reagents, such as organoboron compounds, in Suzuki–Miyaura cross-coupling reactions .

Chemical Reactions Analysis

Dimethyl (5-{[(2-chlorophenyl)methyl]amino}-2-(3-nitrophenyl)-1,3-oxazol-4-YL)phosphonate can undergo various reactions:

    Suzuki–Miyaura Coupling: As mentioned earlier, this compound can participate in Suzuki–Miyaura cross-coupling reactions.

    Oxidation and Reduction: Depending on reaction conditions, it may undergo oxidation or reduction processes.

    Substitution Reactions: The chlorophenylmethyl group can be substituted under appropriate conditions.

Common reagents include palladium catalysts, boron reagents (such as arylboronic acids), and suitable solvents.

Scientific Research Applications

Dimethyl (5-{[(2-chlorophenyl)methyl]amino}-2-(3-nitrophenyl)-1,3-oxazol-4-YL)phosphonate finds applications in various fields:

    Medicine: Investigate its potential as a drug candidate due to its unique structure and potential biological activity.

    Chemistry: Explore its reactivity and use it as a building block in organic synthesis.

    Industry: Consider its applications in materials science or catalysis.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, but further studies are needed to elucidate this fully.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, researchers often compare Dimethyl (5-{[(2-chlorophenyl)methyl]amino}-2-(3-nitrophenyl)-1,3-oxazol-4-YL)phosphonate with related structures. Its uniqueness lies in the combination of the oxazole ring, the chlorophenylmethyl group, and the phosphonate moiety.

Properties

Molecular Formula

C18H17ClN3O6P

Molecular Weight

437.8 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-4-dimethoxyphosphoryl-2-(3-nitrophenyl)-1,3-oxazol-5-amine

InChI

InChI=1S/C18H17ClN3O6P/c1-26-29(25,27-2)18-17(20-11-13-6-3-4-9-15(13)19)28-16(21-18)12-7-5-8-14(10-12)22(23)24/h3-10,20H,11H2,1-2H3

InChI Key

IOQKGPFNLGTMKN-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C1=C(OC(=N1)C2=CC(=CC=C2)[N+](=O)[O-])NCC3=CC=CC=C3Cl)OC

Origin of Product

United States

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